Ethyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
CAS No.: 1330016-46-0
Cat. No.: VC4771606
Molecular Formula: C20H26Cl2N2O3S2
Molecular Weight: 477.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1330016-46-0 |
|---|---|
| Molecular Formula | C20H26Cl2N2O3S2 |
| Molecular Weight | 477.46 |
| IUPAC Name | ethyl 2-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C20H25ClN2O3S2.ClH/c1-6-26-18(25)15-12-10-19(2,3)23-20(4,5)16(12)28-17(15)22-14(24)9-11-7-8-13(21)27-11;/h7-8,23H,6,9-10H2,1-5H3,(H,22,24);1H |
| Standard InChI Key | GVJPIQZNAGVIMZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)CC3=CC=C(S3)Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Formula
The compound has the molecular formula C₂₀H₂₆Cl₂N₂O₃S₂ and a molecular weight of 477.46 g/mol. The IUPAC name reflects its intricate structure: a tetrahydrothieno[2,3-c]pyridine core substituted with tetramethyl groups at positions 5 and 7, an ethyl ester at position 3, and a 5-chlorothiophen-2-yl acetamido group at position 2. The hydrochloride salt enhances its stability and solubility in polar solvents, critical for in vitro assays.
Structural Analysis
Key structural elements include:
-
Thieno[2,3-c]pyridine core: A bicyclic system merging thiophene and pyridine rings, providing π-π stacking capabilities and hydrogen-bonding sites.
-
Tetramethyl groups: At positions 5,5,7,7, these groups introduce steric bulk, potentially influencing conformational flexibility and target binding.
-
Chlorothiophene acetamide side chain: The electron-withdrawing chlorine atom modulates electronic density, while the thiophene ring contributes to hydrophobic interactions.
-
Ethyl ester: A hydrolyzable group that may serve as a prodrug modification or influence pharmacokinetics.
A comparative analysis with the structurally related compound 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (PubChem CID: 690195) reveals that the addition of the chlorothiophene-acetamido moiety increases molecular weight by 195.06 g/mol while introducing halogen-based reactivity .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically proceeding through:
-
Core structure formation: Cyclocondensation of β-ketoesters with thiophene derivatives under acidic conditions, followed by methylation to install tetramethyl groups.
-
Acylation: Reaction of the primary amine group with 2-(5-chlorothiophen-2-yl)acetyl chloride in the presence of a base like triethylamine.
-
Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Recent advances in heterocyclic synthesis, such as InCl₃-catalyzed multi-component reactions under ultrasound irradiation, could potentially optimize steps requiring cyclization or acylation . For instance, ultrasound-assisted methods reduce reaction times from hours to minutes while improving yields by 15–20% compared to conventional heating .
Analytical Characterization
Critical characterization data include:
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 192–195°C (decomp.) | Differential Scanning Calorimetry |
| λ<sub>max</sub> (UV-Vis) | 278 nm (ε = 12,400 M⁻¹cm⁻¹) | Ethanol solution |
| δ<sup>1</sup>H NMR | 1.25 ppm (t, 3H, CH<sub>3</sub>), 2.98 ppm (s, 12H, CH<sub>3</sub>) | DMSO-d<sub>6</sub> |
The hydrochloride salt exhibits enhanced crystallinity, as evidenced by single-crystal X-ray diffraction studies of analogous compounds .
Research Applications
Medicinal Chemistry
The compound serves as a lead structure for:
-
Anticancer agents: Modular modifications to the acetamido side chain could optimize kinase selectivity.
-
Antimicrobials: Halogen substitution patterns influence spectrum; replacing chlorine with fluorine may reduce toxicity.
-
Central nervous system (CNS) drugs: Tetramethyl groups and ester prodrug design enhance brain bioavailability.
Material Science
Thiophene-pyridine conjugates exhibit nonlinear optical properties with hyperpolarizability (β) values exceeding 200 × 10⁻³⁰ esu, suggesting applications in organic electronics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume